4-(3-Methoxyphenyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride
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Overview
Description
4-(3-Methoxyphenyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride is a chemical compound with a complex structure that includes a piperidine ring, a methoxyphenyl group, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Methoxyphenyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group can be introduced through a Friedel-Crafts alkylation reaction.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.
Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(3-Methoxyphenyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 4-(3-Hydroxyphenyl)-4-piperidinecarboxylic acid ethyl ester.
Reduction: Formation of 4-(3-Methoxyphenyl)-4-piperidinecarbinol.
Substitution: Formation of various substituted piperidine derivatives.
Scientific Research Applications
4-(3-Methoxyphenyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including as a precursor for drug development.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(3-Methoxyphenyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-Hydroxyphenyl)-4-piperidinecarboxylic acid ethyl ester
- 4-(3-Methoxyphenyl)-4-piperidinecarbinol
- 4-(3-Methoxyphenyl)-4-piperidinecarboxylic acid methyl ester
Uniqueness
4-(3-Methoxyphenyl)-4-piperidinecarboxylic acid ethyl ester hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
5207-91-0 |
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Molecular Formula |
C15H22ClNO3 |
Molecular Weight |
299.79 g/mol |
IUPAC Name |
ethyl 4-(3-methoxyphenyl)piperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-3-19-14(17)15(7-9-16-10-8-15)12-5-4-6-13(11-12)18-2;/h4-6,11,16H,3,7-10H2,1-2H3;1H |
InChI Key |
QXAREHOVRAOZDH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1(CCNCC1)C2=CC(=CC=C2)OC.Cl |
Origin of Product |
United States |
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